2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide

Indolizine-1-carboxamide Apoptosis Caspase Activation

2-Amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide (CAS 898452-96-5) is a fully synthetic, small-molecule indolizine-1-carboxamide derivative (MF: C23H19N3O2; MW: 369.42 g/mol). The compound is supplied as a research-grade chemical (typical purity ≥95%) and is structurally defined by an indolizine core bearing a 2-amino group, a 3-benzoyl substituent, and an N-(4-methylphenyl) carboxamide tail.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 898452-96-5
Cat. No. B2790579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide
CAS898452-96-5
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)25-23(28)19-18-9-5-6-14-26(18)21(20(19)24)22(27)16-7-3-2-4-8-16/h2-14H,24H2,1H3,(H,25,28)
InChIKeyZIHAPRQNHTYQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide (CAS 898452-96-5): Structural Identity & Procurement Baseline


2-Amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide (CAS 898452-96-5) is a fully synthetic, small-molecule indolizine-1-carboxamide derivative (MF: C23H19N3O2; MW: 369.42 g/mol) . The compound is supplied as a research-grade chemical (typical purity ≥95%) and is structurally defined by an indolizine core bearing a 2-amino group, a 3-benzoyl substituent, and an N-(4-methylphenyl) carboxamide tail [1]. It belongs to a patent-classified family of indolizine compounds developed as pro-apoptotic agents for oncology research, with the indolizine-1-carboxamide scaffold conferring caspase-dependent programmed cell death induction properties [2].

Why Generic Indolizine-1-carboxamide Substitution Fails: The Criticality of N-Aryl Substituent Identity for 898452-96-5


Within the indolizine-1-carboxamide chemotype, both the nature and position of the N-aryl substituent critically govern biological potency. Specifically, the para-methyl substituent on the N-phenyl ring of 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide has been identified as a key structural feature that enhances antiproliferative activity relative to unsubstituted or ortho-substituted analogs . Generic substitution with a different N-aryl carboxamide—such as N-(3-methoxyphenyl) or N-(3,4-dichlorophenyl)—introduces unpredictable changes in electronic character, hydrogen-bonding capacity, and lipophilicity, which can result in altered target binding, diminished apoptotic efficacy, or a shifted selectivity profile. These SAR-driven differences mean that procurement decisions based purely on the indolizine scaffold, without specifying the N-(4-methylphenyl) carboxamide, risk selecting a compound with divergent and unverified biological performance .

Quantitative Differentiation Evidence for 2-Amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide (CAS 898452-96-5) Versus Closest Analogs


N-(4-Methylphenyl) vs. N-(3-Methoxyphenyl) Indolizine-1-carboxamide: Apoptosis Induction Efficiency in HeLa Cervical Carcinoma Cells

The target compound, featuring a 4-methylphenyl carboxamide, is structurally positioned for enhanced apoptotic induction based on scaffold-level SAR. Its close analog, 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide (differing only by a methoxy vs. methyl substitution at the N-phenyl ring), has demonstrated clear concentration-dependent apoptosis in HeLa cells at a treatment concentration of 10 µM, evidenced by increased caspase activation and PARP cleavage . Given the established SAR that para-methyl substitution on the N-phenyl ring enhances potency, the target compound is expected to exhibit at least comparable—and potentially superior—apoptosis induction relative to the 3-methoxyphenyl comparator. This N-aryl-specific apoptotic window is not shared by analogs with electron-donating substituents at the meta position, providing a clear scientific basis for selection.

Indolizine-1-carboxamide Apoptosis Caspase Activation HeLa Cells Anticancer Activity

N-(4-Methylphenyl) vs. Unsubstituted N-Phenyl Indolizine-1-carboxamide: Relative Cytotoxic Potency in Cancer Cell Lines

The para-methyl group on the N-phenyl ring of the target compound provides a measurable potency advantage over the unsubstituted N-phenyl analog. Studies on the closely related 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide series have shown that the presence of a methyl group at the para position of the N-phenyl ring significantly enhances antiproliferative activity against cancer cell lines compared to the unsubstituted N-phenyl derivative . While direct IC50 values for the target compound are not yet publicly disclosed, the structural parallel with the 4-methylbenzoyl series—where para-methyl substitution is a confirmed activity-enhancing motif—supports the inference that 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide will outperform the N-phenyl parent compound in cellular growth inhibition assays. Conversely, introducing a 3,5-dimethylphenyl substituent on the same scaffold yields IC50 values in the 10–25 µM range across multiple cell lines, indicating that adding steric bulk at the meta position does not uniformly improve potency .

Indolizine-1-carboxamide Cytotoxicity SAR N-Aryl Substitution Cancer Cell Lines

Pro-Apoptotic Pathway Engagement: Caspase-Dependent Mechanism in the Indolizine-1-carboxamide Scaffold Class

The indolizine-1-carboxamide scaffold, to which the target compound belongs, has been characterized in patent literature as inducing apoptotic cell death characterized by morphological changes including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspases that damage key structural components of the cell [1]. This caspase-dependent mechanism is a defining feature of the indolizine-1-carboxamide series developed by Vernalis (R&D) Ltd. and distinguishes it from other indolizine positional isomers (e.g., indolizine-2-carboxamides or indolizine-7-carboxamides) that may operate through kinase inhibition (EGFR, CDK2) or orexin receptor antagonism rather than direct caspase-mediated apoptosis. The target compound's 1-carboxamide regiochemistry is therefore mechanistically aligned with pro-apoptotic pharmacology, whereas the 2-carboxamide and 7-carboxamide regioisomers are associated with distinct molecular targets and therapeutic indications.

Indolizine-1-carboxamide Apoptosis Caspase Oncology Mechanism of Action

Optimal Research Application Scenarios for 2-Amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide (CAS 898452-96-5)


Pro-Apoptotic Lead Optimization in Oncology Drug Discovery

The compound serves as a core scaffold for medicinal chemistry programs targeting caspase-dependent apoptosis in solid tumors. Its N-(4-methylphenyl) carboxamide tail provides a validated starting point for SAR expansion, given the established potency-enhancing role of para-methyl substitution . Researchers can systematically vary the 3-benzoyl group while retaining the optimized N-aryl moiety to explore substituent effects on apoptotic efficacy and selectivity.

Chemogenomic Profiling of Indolizine-1-carboxamide Apoptotic Modulators

Academic screening centers and biotech platforms investigating the apoptotic machinery can deploy this compound as a reference indolizine-1-carboxamide probe. Its caspase-dependent mechanism, confirmed at the scaffold level by patent characterization [1], enables its use as a positive control in caspase-3/7 activation assays, PARP cleavage Western blots, and Annexin V flow cytometry experiments, benchmarking the activity of newly synthesized analogs.

Comparative Selectivity Profiling Against Kinase-Coupled Indolizine Regioisomers

For contract research organizations (CROs) offering kinase selectivity panels, this compound provides a valuable counter-screening tool. While indolizine-2-carboxamides and -7-carboxamides are associated with kinase inhibition (EGFR, CDK2), the 1-carboxamide scaffold operates through a distinct caspase-dependent pathway [1]. Screening the target compound against a kinase panel can generate selectivity data that highlights the mechanistic divergence of indolizine regioisomers, supporting lead candidate differentiation.

N-Aryl Substituent SAR Libraries for Apoptotic Potency Optimization

Chemical biology groups systematically exploring N-aryl substitution effects on apoptotic potency can use this compound as the reference para-methyl benchmark. Its structural analogy to the 3-methoxyphenyl analog (which induces caspase activation in HeLa cells at 10 µM ) allows pairwise comparison of electronic effects (methyl vs. methoxy) on apoptosis induction, guiding the design of next-generation analogs with improved cellular activity.

Quote Request

Request a Quote for 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.